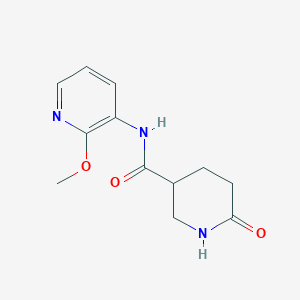
N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a methoxypyridine moiety attached to a piperidine ring, which is further substituted with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide typically involves the following steps:
Nucleophilic Substitution: The starting material, 2-methoxypyridine, undergoes nucleophilic substitution with a suitable halogenated piperidine derivative.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- N-(tert-butyl)-2-methoxypyridin-3-amine
Uniqueness
N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide is unique due to its specific combination of a methoxypyridine moiety and a piperidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key properties include:
- Molecular Weight : 234.25 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
This compound is believed to exert its biological effects through several mechanisms, primarily involving the modulation of enzymatic pathways and receptor interactions. Specifically, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which is crucial for the degradation of endocannabinoids such as anandamide, thereby enhancing their physiological effects .
Pharmacological Effects
- Anti-inflammatory Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-18-12-9(3-2-6-13-12)15-11(17)8-4-5-10(16)14-7-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
ALVKQWUMRXIZLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)NC(=O)C2CCC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















